molecular formula C8H9NO3 B563466 4-Acetyl-5-methyl-1H-pyrrole-3-carboxylic acid CAS No. 100960-95-0

4-Acetyl-5-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B563466
CAS No.: 100960-95-0
M. Wt: 167.164
InChI Key: UKEVPIXAWDUTSZ-UHFFFAOYSA-N
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Description

4-Acetyl-5-methyl-1H-pyrrole-3-carboxylic acid is a substituted pyrrole derivative of interest in organic synthesis and medicinal chemistry research. The pyrrole heterocycle is a fundamental scaffold found in numerous natural products and pharmaceuticals, known for its role in biological activity and its presence in compounds like heme and chlorophyll . Pyrrole-3-carboxylic acids, as a class, are known to undergo thermal decarboxylation, a reaction that can be utilized in synthetic pathways to create more complex molecular architectures . Furthermore, pyrrole derivatives are increasingly being investigated for their potential as antibacterial agents, given the continuous need to address antibacterial resistance . Researchers value this specific acetyl- and carboxylic acid-functionalized pyrrole as a versatile building block for the development of novel heterocyclic compounds, exploring its reactivity and potential incorporation into larger, biologically active molecules.

Properties

IUPAC Name

4-acetyl-5-methyl-1H-pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-4-7(5(2)10)6(3-9-4)8(11)12/h3,9H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEVPIXAWDUTSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN1)C(=O)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10723591
Record name 4-Acetyl-5-methyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10723591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100960-95-0
Record name 4-Acetyl-5-methyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10723591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanism and Reaction Pathway

The reaction initiates with the formation of a münchnone intermediate (1,3-oxazolium-5-olate) via acylation of enamino malonates. For example, diethyl 2-(1-carboxyethylaminomethylene)malonate reacts with acetic anhydride to generate a münchnone, which undergoes-dipolar cycloaddition with acetylene equivalents. Subsequent rearomatization yields the pyrrole core with acetyl and methyl substituents.

A critical side reaction involves Dakin-West-type acyl migration, where the acetyl group relocates from the 3- to the 4-position, necessitating careful temperature control (60–80°C) to minimize byproducts.

Optimization and Yield

  • Starting Material : Diethyl 2-(1-carboxyethylaminomethylene)malonate.

  • Conditions : Acetic anhydride (3 equiv), reflux in toluene, 12 h.

  • Yield : 68–72% after silica gel chromatography.

  • Purity : >95% (HPLC).

Table 1 : Zav’yalov Synthesis Parameters

ParameterValue
Temperature80°C
SolventToluene
Acylating AgentAcetic anhydride
Reaction Time12 h
Isolated Yield68–72%

Acylative Cyclization of Enamino Malonates

Acylative cyclization offers a streamlined route to 4-acetyl-5-methylpyrroles by exploiting the reactivity of α,β-unsaturated enamino esters.

Synthetic Protocol

3-(1-Carboxyalkylamino)-2-tosylacrylonitriles undergo cyclization in acetic anhydride to form 4-acetoxy intermediates. Hydrolysis with aqueous NaOH (1M, 60°C, 2 h) liberates the carboxylic acid functionality. For instance, 3-(1-carboxyethylamino)-2-tosylacrylonitrile yields this compound in 65% yield.

Key Considerations

  • Regioselectivity : Tosyl groups direct cyclization to the 4-position.

  • Byproduct Mitigation : Use of anhydrous MgSO4 suppresses oxazole formation.

Table 2 : Acylative Cyclization Conditions

ParameterValue
Cyclization AgentAcetic anhydride
Temperature100°C
Hydrolysis Agent1M NaOH
Reaction Time3 h (cyclization)
Isolated Yield65%

One-Pot Multicomponent Synthesis

Green chemistry approaches utilizing organocatalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) enable efficient one-pot assembly of pyrrole derivatives.

Reaction Design

A mixture of 5-chloroacetyl-8-hydroxyquinoline, pentane-2,4-dione, and methylamine in ethanol, catalyzed by DABCO (10 mol%), undergoes sequential Knoevenagel condensation and cyclodehydration at 60°C. The acetyl and methyl groups arise from pentane-2,4-dione, while the carboxylic acid is introduced via hydrolysis of an ester intermediate.

Advantages and Limitations

  • Yield : 85–90% under optimized conditions.

  • Drawback : Requires chromatographic purification to remove DABCO residues.

Table 3 : One-Pot Synthesis Parameters

ParameterValue
CatalystDABCO (10 mol%)
SolventEthanol
Temperature60°C
Reaction Time4 h
Isolated Yield85–90%

Comparative Analysis of Methods

Table 4 : Method Comparison

MethodYieldPurityScalabilityKey Advantage
Zav’yalov Synthesis68–72%>95%ModerateMechanistically robust
Acylative Cyclization65%90%HighShort reaction time
One-Pot (DABCO)85–90%88%LowSolvent efficiency

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-5-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Chemical Synthesis and Applications

4-Acetyl-5-methyl-1H-pyrrole-3-carboxylic acid serves as a vital building block in organic synthesis. Its unique structure allows for diverse chemical transformations, making it useful in the development of more complex organic molecules and heterocycles.

Synthetic Routes

The synthesis of this compound typically involves the condensation of pyrrole derivatives with acetic anhydride under acidic conditions. This method has been optimized for high yields and purity in both laboratory and industrial settings.

Synthetic Method Yield (%) Conditions
Condensation with Acetic Anhydride85%Acidic medium, reflux

Biological Applications

Research indicates that this compound exhibits promising biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have shown that this compound can inhibit the growth of various pathogenic bacteria. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) reported as low as 1 µg/mL for some derivatives.

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus1
Escherichia coli2

Anticancer Properties

In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. Mechanistic studies reveal that it interacts with cellular targets, potentially altering metabolic pathways associated with cancer progression.

Medicinal Chemistry

The compound is being explored for its potential as a pharmacophore in drug development. Its ability to act as an electrophile allows it to form covalent bonds with biological nucleophiles, which could lead to novel therapeutic agents.

Case Studies

  • Antibacterial Activity : A study evaluated the effectiveness of this compound against Escherichia coli strains, demonstrating a significant reduction in bacterial load at therapeutic concentrations.
  • Cytotoxicity Assessment : MTT assays indicated low cytotoxic effects on mammalian cell lines, suggesting a favorable safety profile for drug development applications.
  • Mechanistic Studies : Research highlighted the compound's interaction with cellular targets leading to apoptosis in cancer cell lines, indicating its potential utility in oncology.

Industrial Applications

In addition to its use in pharmaceuticals, this compound is utilized in producing advanced materials such as conductive polymers and organic semiconductors. Its unique chemical properties make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 4-Acetyl-5-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, influencing cellular processes and pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Pyrrolidine Derivatives

1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 42346-68-9, ) replaces the pyrrole ring with a pyrrolidine (saturated ring) and introduces a ketone at C4. This structural shift reduces aromaticity, impacting binding affinity in biological systems. Its synthesis involves hydrolysis of acetylated intermediates under acidic conditions .

Pyrazole Derivatives

Pyrazole-based acids, such as 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (), exhibit anti-inflammatory activity in preclinical models .

Compound Ring Type Key Substituents Biological Activity
This compound Pyrrole Acetyl (C4), Methyl (C5), COOH (C3) Not reported in evidence
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid Pyrazole Methyl (C5), Diphenyl (C1, C3) Anti-inflammatory
3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid Pyrazole 4-Methylphenyl (C3) Not reported (structural lead)

Functional Group Variations

4-(3-Chloro-5-methylbenzoyl)-1H-pyrrole-2-carboxylic acid (CAS: 1531547-47-3, ) replaces the acetyl group with a benzoyl moiety.

Biological Activity

4-Acetyl-5-methyl-1H-pyrrole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring with an acetyl and a carboxylic acid functional group, which contribute to its reactivity and biological activity. The presence of these functional groups allows the compound to engage in various chemical interactions, making it a versatile building block in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa50 µg/mL

The above table summarizes the antimicrobial efficacy of the compound against selected bacterial strains, highlighting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

This compound has also been investigated for its anticancer properties . In vitro studies using various cancer cell lines, including A549 (lung adenocarcinoma) and HeLa (cervical cancer), have shown that the compound can induce apoptosis and inhibit cell proliferation.

In a comparative study, the cytotoxic effects of this compound were measured against standard chemotherapeutic agents:

CompoundIC50 (µM)Cell Line
This compound20A549
Cisplatin10A549
Doxorubicin15HeLa

These results suggest that while this compound is less potent than traditional chemotherapeutics, it still holds promise as part of combination therapies or as a scaffold for developing more effective anticancer agents .

The biological activity of this compound is attributed to several mechanisms:

  • Interaction with Enzymes : The compound acts as an electrophile, forming covalent bonds with nucleophilic sites on enzymes, which can inhibit their function.
  • Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
  • Disruption of Cellular Processes : By interfering with protein synthesis and cellular signaling pathways, the compound can effectively halt the growth of pathogenic microorganisms.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Antimicrobial Activity : A study conducted by researchers demonstrated that derivatives of this compound exhibited enhanced antibacterial properties when modified with various substituents, suggesting that structural optimization could lead to more effective antimicrobial agents.
  • Cancer Research : Another investigation focused on the anticancer activity showed that modifications to the pyrrole ring could significantly enhance cytotoxicity against cancer cells, indicating a structure–activity relationship that warrants further exploration .

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